molecular formula C6H11N B1609100 2-Pentyl isocyanide CAS No. 355377-26-3

2-Pentyl isocyanide

Cat. No.: B1609100
CAS No.: 355377-26-3
M. Wt: 97.16 g/mol
InChI Key: AMOPGKXKHYQXDO-UHFFFAOYSA-N
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Description

2-Pentyl isocyanide is an organic compound with the formula C6H11N . It belongs to the class of isocyanides, which are organic compounds with the functional group -N≡C . Isocyanides are known for their unusual reactivity in organic chemistry .


Synthesis Analysis

The synthesis of isocyanides has been a topic of interest in recent years. An innovative isocyanide synthesis method has been developed that avoids the aqueous workup, which is exemplified by parallel synthesis from a 0.2 mmol scale performed in 96-well microtiter plates up to a 0.5 mol multigram scale . This method offers several advantages, including increased synthesis speed, very mild conditions, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, and increased safety .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of six carbon atoms, with an isocyanide functional group attached to one of the carbon atoms . The molecular weight of the compound is 97.1582 .


Chemical Reactions Analysis

Isocyanides, including this compound, exhibit unusual reactivity in organic chemistry. This is exemplified in the Ugi reaction, a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide .

Mechanism of Action

The mechanism of action of isocyanides is largely due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This allows them to exhibit unusual reactivity in organic chemistry .

Safety and Hazards

2-Pentyl isocyanide is considered hazardous. It is flammable and can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future of isocyanides in medicinal chemistry looks promising. The isocyanide functional group is being considered as an unconventional pharmacophore, especially useful as a metal coordinating warhead . The hope is to convince medicinal chemists of the isocyanide potential in many areas of drug discovery and to consider them in the design of future drugs .

Properties

IUPAC Name

2-isocyanopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-4-5-6(2)7-3/h6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPGKXKHYQXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399139
Record name 2-Pentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355377-26-3
Record name 2-Pentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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